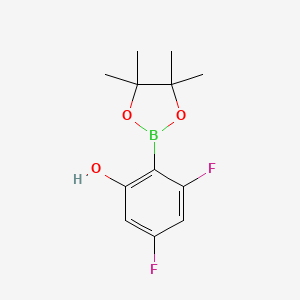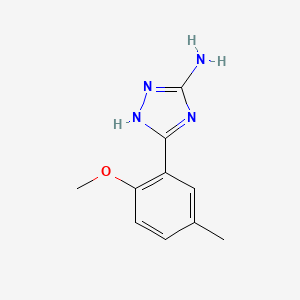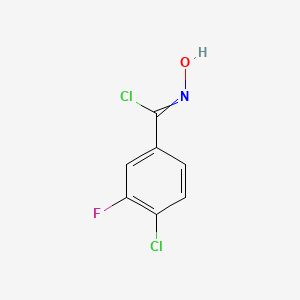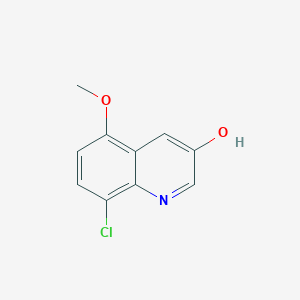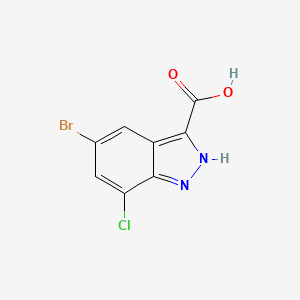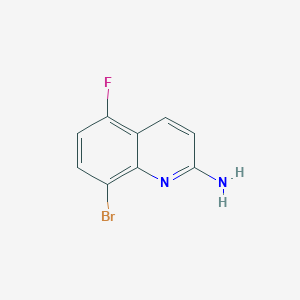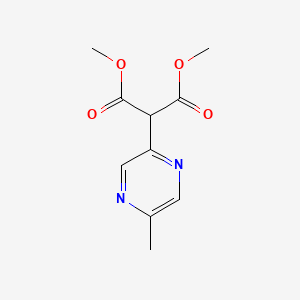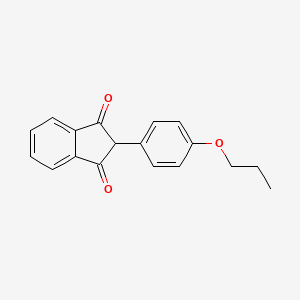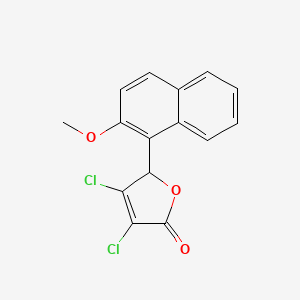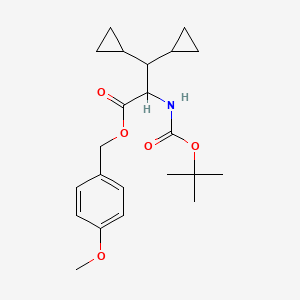
4-Methoxybenzyl 2-(Boc-amino)-3,3-dicyclopropylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxybenzyl (S)-2-(Boc-amino)-3,3-dicyclopropylpropanoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a 4-methoxybenzyl group, a Boc-protected amino group, and a dicyclopropylpropanoate moiety, making it a versatile molecule for synthetic and analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybenzyl (S)-2-(Boc-amino)-3,3-dicyclopropylpropanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Protection of the amino group: The amino group is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.
Formation of the dicyclopropylpropanoate moiety: This involves the cyclopropanation of a suitable precursor, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the 4-methoxybenzyl group: This step usually involves a nucleophilic substitution reaction, where the 4-methoxybenzyl group is introduced to the molecule.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis equipment, controlled temperature and pressure conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methoxybenzyl (S)-2-(Boc-amino)-3,3-dicyclopropylpropanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like trifluoroacetic acid for Boc deprotection, followed by nucleophiles for substitution.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxybenzyl (S)-2-(Boc-amino)-3,3-dicyclopropylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxybenzyl (S)-2-(Boc-amino)-3,3-dicyclopropylpropanoate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal a reactive amine, which can then interact with various biological targets. The dicyclopropylpropanoate moiety may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyl (S)-2-amino-3,3-dicyclopropylpropanoate: Lacks the Boc protection, making it more reactive.
4-Methoxybenzyl (S)-2-(Boc-amino)-3,3-dipropylpropanoate: Contains dipropyl groups instead of dicyclopropyl groups, affecting its steric properties.
Uniqueness
4-Methoxybenzyl (S)-2-(Boc-amino)-3,3-dicyclopropylpropanoate is unique due to its combination of a Boc-protected amino group and a dicyclopropylpropanoate moiety. This combination provides a balance of reactivity and stability, making it a valuable compound for various synthetic and analytical applications.
Properties
Molecular Formula |
C22H31NO5 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl 3,3-dicyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C22H31NO5/c1-22(2,3)28-21(25)23-19(18(15-7-8-15)16-9-10-16)20(24)27-13-14-5-11-17(26-4)12-6-14/h5-6,11-12,15-16,18-19H,7-10,13H2,1-4H3,(H,23,25) |
InChI Key |
XFQURFGTOVVVFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1CC1)C2CC2)C(=O)OCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone,1-[7-(phenylmethoxy)-1h-indol-3-yl]-](/img/structure/B13683644.png)

![4-[2-[2-Bromo-4-(trifluoromethyl)phenyl]acetyl]-2-(3-pyridylmethoxy)benzonitrile](/img/structure/B13683655.png)
